molecular formula C17H24Cl2N2O2 B1667414 1,5-Bis(4-aminophenoxy)pentane CAS No. 1092-82-6

1,5-Bis(4-aminophenoxy)pentane

Cat. No. B1667414
CAS RN: 1092-82-6
M. Wt: 359.3 g/mol
InChI Key: WIKZPCRCAPWFQE-UHFFFAOYSA-N
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Description

Aniline, 4,4'-(pentamethylenedioxy)di-, dihydrochloride is a bioactive chemical.

Scientific Research Applications

Structural Analysis in Solid State

1,5-Bis(4-aminophenoxy)pentane has been studied for its structural properties in the solid state. For example, Żabiński et al. (2007) analyzed new compounds similar to 1,5-Bis(4-aminophenoxy)pentane, focusing on their complex network of intermolecular interactions, which could influence their interaction with biological targets (Żabiński, Wolska, & Maciejewska, 2007).

X-Ray Diffraction Studies

The compound has also been the subject of X-ray diffraction studies. Pervova et al. (2010) examined a variant of 1,5-Bis(4-aminophenoxy)pentane through X-ray diffraction, revealing details about its crystal structure and molecular geometry (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).

Synthesis and Evaluation of Analogues

In medicinal chemistry, the synthesis and evaluation of pentamidine analogues, which are structurally related to 1,5-Bis(4-aminophenoxy)pentane, have been a focus. Porcheddu et al. (2012) summarized the synthesis and evaluation of these analogues, highlighting efforts to develop new drugs with improved pharmaceutical activity (Porcheddu, Giacomelli, & De Luca, 2012).

Solid State Structural Analysis

Further, the solid-state structure of 1,5-Bis(4-aminophenoxy)pentane and its analogs has been studied using techniques like X-ray diffraction and NMR spectroscopy. Żabiński et al. (2010) used these methods to detect the effects of possible polymorphism in these compounds (Żabiński, Maciejewska, & Wolska, 2010).

Process Improvement in Synthesis

There have been studies aimed at improving the synthesis process of compounds related to 1,5-Bis(4-aminophenoxy)pentane. Xiu-feng (2009) focused on the synthesis of Pentamidine, a derivative, highlighting the importance of process optimization in the production of such compounds (Xiu-feng, 2009).

Electrochemical DNA Biosensors

1,5-Bis(4-aminophenoxy)pentane and its analogs have been used in the development of electrochemical DNA biosensors. Szpakowska et al. (2006) explored the use of these compounds for rapid evaluation of chemical compounds interacting with DNA, an application that underscores the versatility of 1,5-Bis(4-aminophenoxy)pentane in biomedical research (Szpakowska et al., 2006).

properties

IUPAC Name

4-[5-(4-aminophenoxy)pentoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHXQWDUYXSTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1092-82-6 (di-hydrochloride)
Record name 1,5-Bis(p-aminophenoxy)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70178624
Record name 1,5-Bis(p-aminophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-aminophenoxy)pentane

CAS RN

2391-56-2
Record name 1,5-Bis(p-aminophenoxy)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Bis(p-aminophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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